3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with benzoyl chloride, followed by cyclization and subsequent oxidation . The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Scientific Research Applications
3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar structure but without the phenyl and carboxylic acid groups.
2-Phenylquinoxaline: Similar to 3-Phenyl-1,2-dihydroquinoxaline-2-carboxylic acid but lacks the dihydro and carboxylic acid functionalities.
1,4-Dihydroquinoxaline: Another derivative with different substitution patterns on the quinoxaline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-1,2-dihydroquinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9,14,17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTFKOZBLSDENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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